![molecular formula C20H22N2 B14305848 2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole CAS No. 113387-51-2](/img/structure/B14305848.png)
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole is an organic compound that features a cyclopropyl group substituted with two 4-methylphenyl groups and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) as a chiral catalyst for enantioselective cyclopropanation reactions . The reaction conditions often include the use of aryl- and styryldiazoacetates under controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-methylphenyl)cyclopropane: Lacks the imidazole ring, resulting in different chemical and biological properties.
4,5-dihydro-1H-imidazole derivatives: Similar imidazole ring structure but different substituents on the cyclopropyl group.
Uniqueness
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole is unique due to the combination of the cyclopropyl group with two 4-methylphenyl groups and the imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113387-51-2 |
|---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C20H22N2/c1-14-3-7-16(8-4-14)20(17-9-5-15(2)6-10-17)13-18(20)19-21-11-12-22-19/h3-10,18H,11-13H2,1-2H3,(H,21,22) |
InChI Key |
GRQFPWLDKSKOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C3=NCCN3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


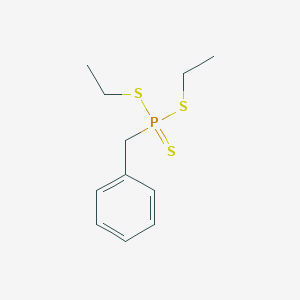
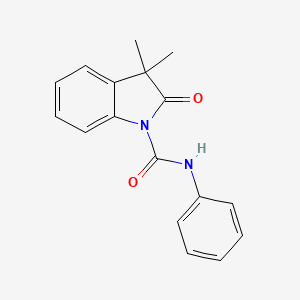
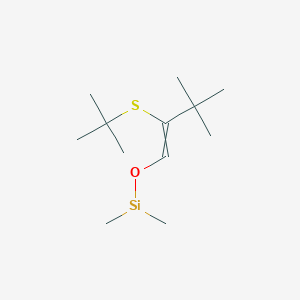
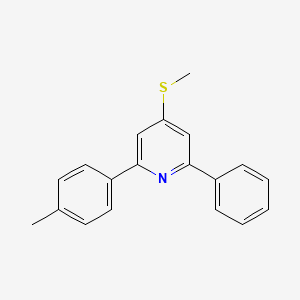
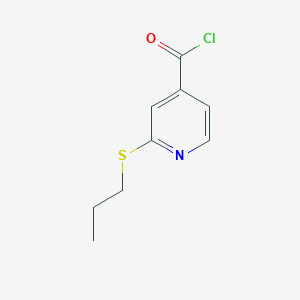
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
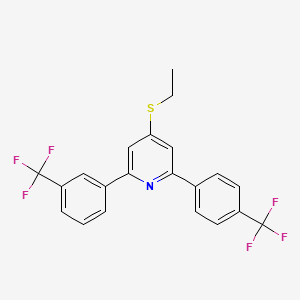
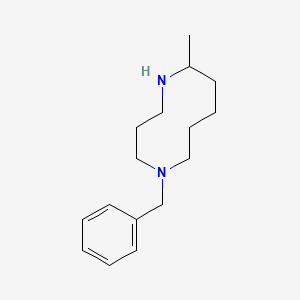
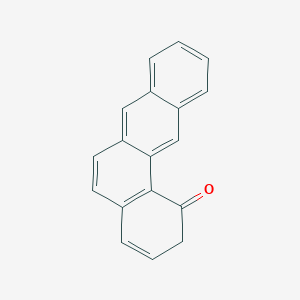
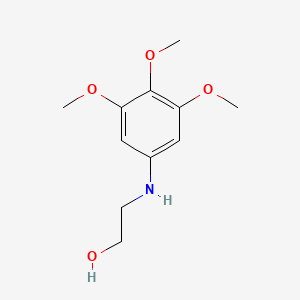
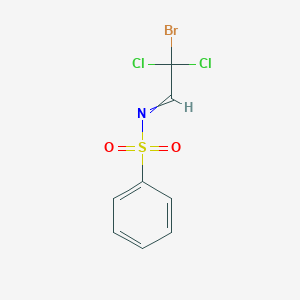
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
